![molecular formula C23H15ClN2O5 B6489959 N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 887893-18-7](/img/structure/B6489959.png)

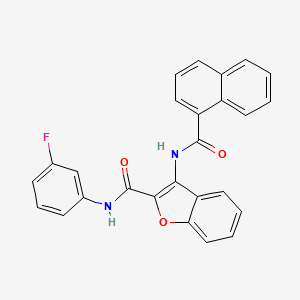

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2H-1,3-benzodioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves a detailed explanation of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and can be done using techniques like X-ray crystallography .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions that the compound undergoes can give clues about its functional groups .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility in various solvents, and spectral data (IR, NMR, MS) .Aplicaciones Científicas De Investigación

Plant Growth Regulation

- Comparison with IAA : While AB00671582-01 was 32% less active than indole-3-acetic acid (IAA) as a growth promoter, it was 76% more active as a growth inhibitor .

Crystallography and Structural Studies

The title compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid (a close analog of AB00671582-01 ), has been investigated crystallographically. This research contributes to our understanding of related glutaric acid amides .

Anti-HIV Activity

Derivatives of AB00671582-01 were synthesized and screened for anti-HIV activity. These compounds showed promise against both HIV-1 and HIV-2 strains in acutely infected cells .

Antimicrobial Properties

Compounds derived from N-(2-chlorophenyl)-2-hydroxybenzamide , a structural relative of AB00671582-01 , exhibited good activity against Gram-positive bacteria. However, they were less active against Gram-negative strains .

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClN2O5/c24-14-6-8-15(9-7-14)25-23(28)21-20(16-3-1-2-4-17(16)31-21)26-22(27)13-5-10-18-19(11-13)30-12-29-18/h1-11H,12H2,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFHMYABUSGSEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-chlorophenyl)methyl]-1-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6489878.png)

![3-(2-{[1,1'-biphenyl]-4-yl}acetamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489883.png)

![N-(2-fluorophenyl)-3-[4-(pyrrolidine-1-sulfonyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6489891.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B6489904.png)

![N-(4-fluorophenyl)-3-[4-(morpholine-4-sulfonyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6489926.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B6489934.png)

![1-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6489945.png)

![N-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6489967.png)

![N-(4-nitrophenyl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6489974.png)

![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B6489989.png)